

cross-referencing NMR data of 5-Nitro-1-pentene with published spectra

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Comparative Analysis of 5-Nitro-1-pentene NMR Data

A detailed cross-referencing guide for researchers, scientists, and drug development professionals.

This guide provides a framework for the comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) data for **5-Nitro-1-pentene** against published spectral information. Due to the current unavailability of published and assigned ¹H and ¹³C NMR spectra for **5-Nitro-1-pentene** in peer-reviewed literature, this document serves as a template for when such data becomes available. It outlines the necessary data presentation, experimental protocols, and logical workflows required for a rigorous comparative analysis.

Data Presentation: A Comparative Table

For a direct and unambiguous comparison, all quantitative NMR data should be summarized in a structured table. This allows for a clear assessment of the correlation between experimental and published values. The table should include chemical shifts (δ), multiplicities, coupling constants (J), and assignments for both proton (1 H) and carbon-13 (13 C) NMR spectra.

Table 1: Comparison of ¹H NMR Data for **5-Nitro-1-pentene**



Protons	Experime ntal δ (ppm)	Publishe d δ (ppm)	Experime ntal Multiplicit y	Publishe d Multiplicit y	Experime ntal J (Hz)	Published J (Hz)
H-1a	Data	Data	Data	Data	Data	Data
H-1b	Data	Data	Data	Data	Data	Data
H-2	Data	Data	Data	Data	Data	Data
H-3	Data	Data	Data	Data	Data	Data
H-4	Data	Data	Data	Data	Data	Data
H-5	Data	Data	Data	Data	Data	Data

Table 2: Comparison of ¹³C NMR Data for **5-Nitro-1-pentene**

Carbon	Experimental δ (ppm)	Published δ (ppm)
C-1	Data	Data
C-2	Data	Data
C-3	Data	Data
C-4	Data	Data
C-5	Data	Data

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid organic compound such as **5-Nitro-1-pentene**.

1. Sample Preparation:

• Sample Purity: Ensure the sample of **5-Nitro-1-pentene** is of high purity to avoid signals from impurities that may complicate spectral interpretation.



- Solvent Selection: Dissolve approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
- Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio. For ¹H NMR, a concentration of 1-10 mg/0.6 mL is typical. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/0.6 mL is recommended.
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a
 pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any
 particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- ¹H NMR Acquisition Parameters:
 - Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
 - Pulse Angle: A 30-45° pulse angle is commonly used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A 1-2 second delay between scans is standard.
- ¹³C NMR Acquisition Parameters:
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required.
 - Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.



- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A 2-5 second delay is used to ensure proper relaxation of the carbon nuclei.
- Data Processing: The raw free induction decay (FID) data is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Workflow for NMR Data Cross-Referencing

The process of comparing experimentally obtained NMR data with published spectra follows a logical workflow to ensure a thorough and accurate analysis. This process is visualized in the diagram below.

Caption: Workflow for comparing experimental and published NMR data.

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